Ethidium-iodouridylyl(3'-5')adenosine is a complex formed by the intercalation of ethidium, a fluorescent compound, with the dinucleoside monophosphate 5-iodouridylyl(3'-5')adenosine. This compound has garnered significant attention due to its unique properties and interactions with nucleic acids, making it a valuable tool in biochemical and biophysical research. The structure reveals insights into drug-nucleic acid interactions and has implications for understanding nucleic acid behavior in biological systems.
Ethidium-iodouridylyl(3'-5')adenosine is classified as a nucleic acid derivative. It is synthesized from ethidium bromide, which is known for its ability to intercalate into DNA and RNA structures, and the dinucleoside monophosphate 5-iodouridylyl(3'-5')adenosine, which consists of adenosine and uridine linked by a phosphate group. This compound is primarily sourced from laboratory synthesis involving crystallization techniques that allow for detailed structural analysis.
The synthesis of ethidium-iodouridylyl(3'-5')adenosine involves several steps:
In one study, a single crystal measuring approximately 0.8 mm × 0.5 mm × 1.0 mm was analyzed at room temperature using nickel-filtered CuKa radiation. A total of 3038 reflections were measured, leading to the identification of the positions of iodine atoms and other structural features through Patterson maps and Fourier synthesis techniques .
The molecular structure of ethidium-iodouridylyl(3'-5')adenosine reveals that it consists of two molecules of iodouridylyl(3'-5')adenosine intercalated with two molecules of ethidium. The structure shows strong hydrogen bonding between adenine and uracil base pairs, which stabilizes the complex .
Key structural data obtained from crystallographic analysis include:
Ethidium-iodouridylyl(3'-5')adenosine participates in several chemical reactions primarily related to its intercalative properties. When interacting with double-stranded DNA or RNA, it can induce conformational changes that affect nucleic acid stability and function.
The binding mode between ethidium and nucleic acids has been extensively studied using various methods such as circular dichroism and fluorescence spectroscopy. These techniques help elucidate how ethidium intercalates between base pairs, influencing processes like replication and transcription .
The mechanism of action for ethidium-iodouridylyl(3'-5')adenosine involves its intercalation between base pairs in nucleic acids. This intercalation disrupts normal base pairing and can lead to unwinding of the double helix, facilitating access for enzymes involved in nucleic acid metabolism.
Research indicates that upon binding to DNA, ethidium can alter the helical parameters, such as twist and rise per base pair, which are critical for biological processes like replication and transcription. The thermodynamic parameters associated with this binding have been quantified through calorimetric studies .
Ethidium-iodouridylyl(3'-5')adenosine exhibits distinct physical properties:
The compound is stable under standard laboratory conditions but may undergo photodegradation when exposed to prolonged UV light. Its chemical reactivity is primarily characterized by its ability to intercalate into nucleic acids, affecting their structural integrity .
Ethidium-iodouridylyl(3'-5')adenosine has numerous scientific applications:
The 1961 proposal of DNA intercalation by Leonard Lerman revolutionized drug-DNA interaction studies by suggesting planar molecules could insert between nucleobases, causing helix elongation and local unwinding. This hypothesis remained unvalidated until Sobell and colleagues achieved a breakthrough in 1975 with the first atomic-resolution visualization of intercalative binding. Their work centered on the crystalline complex formed between ethidium bromide and the dinucleoside monophosphate 5-iodouridylyl(3'-5')adenosine (iodoUpA). Using X-ray crystallography at 2.5–3.0 Å resolution, they demonstrated unequivocally that the phenanthridinium ring of ethidium intercalated perpendicularly between Watson-Crick base-paired iodoUpA dimers, providing direct structural evidence for Lerman’s intercalation model [1] [4] [6]. This complex served as a foundational structural archetype for understanding how planar aromatic compounds (like acridines and anthracyclines) interact with nucleic acids, bridging theoretical models and experimental structural biology [2].
The ethidium:iodoUpA complex (monoclinic space group C2) revealed unprecedented atomic-level details of intercalative binding. Key structural features are synthesized below:
Table 1: Key Structural Features of the Ethidium:iodoUpA Complex
Feature | Measurement/Observation | Functional Implication |
---|---|---|
Base-pair separation | 0.68 nm (adjacent base pairs) | DNA helix elongation by ~2.7 Å per intercalation site |
Ethidium orientation | Phenyl/ethyl groups in minor groove | Minor groove selectivity; steric exclusion from major groove |
Ligand-base stacking | Parallel alignment to base pairs | Optimal π-π orbital overlap stabilizing complex |
Hydrogen bonding | Ethidium NH₂ to uracil O₂ | Additional stabilization beyond hydrophobic forces |
Iodine atom role | Heavy atom in 5-iodouridine | Facilitated phase determination in crystallography |
The asymmetric unit contained two ethidium molecules, two iodoUpA molecules, 20 water molecules, and four methanol molecules. Crucially, one ethidium molecule was intercalated between stacked iodoUpA base-pairs, while the second was stacked externally. The intercalated ethidium’s phenyl and ethyl substituents occupied the narrow (minor) groove, positioning its amino group for hydrogen bonding with the uracil carbonyl oxygen (O₂) of iodoUpA [1] [4]. This arrangement drove a 26° unwinding of the DNA helix—a conformational shift critical for ethidium’s inhibition of nucleic acid polymerases and topoisomerases. The iodine atom in 5-iodouridine provided anomalous scattering for crystallographic phasing, enabling high-resolution electron density mapping of the drug-binding site [4] [6]. Functionally, this structure revealed how sequence specificity (e.g., preference for pyrimidine-purine steps) could arise from groove accessibility and hydrogen-bonding potential [4].
Ethidium’s utility extends far beyond its role as a trypanocidal agent; it is a cornerstone tool in nucleic acid biochemistry. Its application in visualizing DNA during agarose gel electrophoresis (first reported in 1969) revolutionized molecular biology by enabling real-time detection of DNA fragments. This technique emerged serendipitously when researchers adapted ethidium’s use from CsCl density gradients to gel systems after equipment failure [2].
The ethidium:iodoUpA complex provided mechanistic insights into ethidium’s sequence- and structure-specific binding. Biophysical studies using the iodoUpA model revealed:
Table 2: Ethidium Binding Affinities to Synthetic Nucleic Acid Polymers
Polymer | Binding Constant (M−1) | Relative Affinity vs. B-DNA |
---|---|---|
poly rA·poly rU | 4.1 × 107 | ~4-fold higher |
poly d(AT)·poly d(AT) | 9.5 × 106 | Comparable to GC |
poly d(GC)·poly d(GC) | 9.9 × 106 | Reference sequence |
poly dA·poly dT | 6.5 × 105 | ~15-fold lower |
Furthermore, ethidium’s fluorescence enhancement upon DNA binding (due to protection from solvent quenching) became a foundational assay for detecting nucleic acids and quantifying binding stoichiometries. NMR and spectroscopic studies using dinucleotides confirmed that intercalation occurred preferentially at CpG sites via the minor groove, consistent with the steric constraints observed in the iodoUpA crystal structure [2] [3]. Modern molecular dynamics simulations (>20 μs/replica) now leverage this structural benchmark to model spontaneous intercalation events and refine force fields for drug-DNA interactions [2].
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